molecular formula C17H15N3O2S B2899786 N-(3-cyanothiolan-3-yl)-3-(pyridin-4-yloxy)benzamide CAS No. 1375156-60-7

N-(3-cyanothiolan-3-yl)-3-(pyridin-4-yloxy)benzamide

Cat. No. B2899786
CAS RN: 1375156-60-7
M. Wt: 325.39
InChI Key: KSJZOUYBFYLKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyanothiolan-3-yl)-3-(pyridin-4-yloxy)benzamide, commonly known as CTB, is a small molecule that has gained significant attention in the scientific community due to its potential use in various research applications. CTB is a potent inhibitor of the protein-protein interaction between the oncogene c-Myc and its partner protein Max, making it a promising candidate for cancer therapy.

Scientific Research Applications

CTB has been widely used in the scientific community for its potential applications in cancer research. As mentioned earlier, CTB is a potent inhibitor of the c-Myc/Max protein-protein interaction, which is essential for the growth and proliferation of cancer cells. Inhibition of this interaction by CTB has been shown to induce apoptosis (cell death) in various cancer cell lines, including breast, lung, and prostate cancer. Additionally, CTB has been shown to inhibit tumor growth in mouse models of breast cancer.

Mechanism Of Action

The mechanism of action of CTB involves its binding to the bHLHZip domain of c-Myc, preventing its interaction with Max. This disrupts the formation of the c-Myc/Max heterodimer, which is required for the transcriptional activation of genes involved in cell proliferation and survival. Inhibition of this interaction by CTB leads to the downregulation of these genes, resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, CTB has been shown to have other biochemical and physiological effects. CTB has been reported to inhibit the growth of the malaria parasite Plasmodium falciparum, making it a potential candidate for the treatment of malaria. CTB has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that CTB may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's.

Advantages And Limitations For Lab Experiments

One of the main advantages of CTB is its potency as a c-Myc/Max inhibitor. CTB has been shown to have an IC50 value of 2.7 μM in vitro, making it a highly effective inhibitor. Additionally, CTB has been shown to be selective for the c-Myc/Max interaction, with little to no effect on other bHLHZip proteins. However, one limitation of CTB is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

The potential applications of CTB in cancer research and other fields make it an exciting area of study for future research. One potential direction for future research is the development of more potent and selective CTB analogs. Another area of research could be the investigation of the effects of CTB on other c-Myc-mediated pathways, such as those involved in cell metabolism and differentiation. Additionally, the potential use of CTB in combination with other cancer therapies, such as chemotherapy and immunotherapy, could be explored.

Synthesis Methods

The synthesis of CTB involves a multi-step process, starting with the reaction of 3-chlorothiophene-2-carbonyl chloride with sodium cyanide to form 3-cyanothiophene-2-carbonyl chloride. The resulting compound is then reacted with 4-hydroxypyridine in the presence of potassium carbonate to yield 3-(pyridin-4-yloxy)benzoyl cyanide. Finally, the cyanide group is hydrolyzed to form the desired product, CTB. The overall yield of this process is approximately 40%.

properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-3-pyridin-4-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c18-11-17(6-9-23-12-17)20-16(21)13-2-1-3-15(10-13)22-14-4-7-19-8-5-14/h1-5,7-8,10H,6,9,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJZOUYBFYLKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C#N)NC(=O)C2=CC(=CC=C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiolan-3-yl)-3-(pyridin-4-yloxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.